molecular formula C31H24ClN3O4S2 B12045401 2-((3-(4-Chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide CAS No. 476486-20-1

2-((3-(4-Chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide

Cat. No.: B12045401
CAS No.: 476486-20-1
M. Wt: 602.1 g/mol
InChI Key: ZMTOYDTZHIYCNY-UHFFFAOYSA-N
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Description

2-((3-(4-Chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide is a complex organic compound that belongs to the class of benzo[4,5]thieno[2,3-d]pyrimidine derivatives This compound is characterized by its unique structure, which includes a chlorophenyl group, a hexahydrobenzo core, and a methoxydibenzo furan moiety

Preparation Methods

The synthesis of 2-((3-(4-Chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the benzo[4,5]thieno[2,3-d]pyrimidine core: This step typically involves the reaction of a suitable thiophene derivative with a chlorophenyl compound under specific conditions to form the core structure.

    Introduction of the hexahydrobenzo moiety: This involves the hydrogenation of the benzo core to introduce the hexahydrobenzo structure.

    Attachment of the methoxydibenzo furan group: This step involves the reaction of the intermediate compound with a methoxydibenzo furan derivative under specific conditions to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of advanced techniques such as continuous flow synthesis.

Chemical Reactions Analysis

2-((3-(4-Chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate, to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where specific groups in the molecule are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-((3-(4-Chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs for various diseases.

    Industry: The compound is used in the development of new materials, such as organic semiconductors and polymers, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-((3-(4-Chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

2-((3-(4-Chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide can be compared with other similar compounds, such as:

    Benzo[4,5]thieno[2,3-d]pyrimidine derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.

    Chlorophenyl derivatives: Compounds with a chlorophenyl group may exhibit similar chemical reactivity but differ in their overall structure and properties.

    Methoxydibenzo furan derivatives: These compounds share the methoxydibenzo furan moiety but may have different core structures, leading to variations in their applications and properties.

The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

476486-20-1

Molecular Formula

C31H24ClN3O4S2

Molecular Weight

602.1 g/mol

IUPAC Name

2-[[3-(4-chlorophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide

InChI

InChI=1S/C31H24ClN3O4S2/c1-38-25-14-21-19-6-2-4-8-23(19)39-24(21)15-22(25)33-27(36)16-40-31-34-29-28(20-7-3-5-9-26(20)41-29)30(37)35(31)18-12-10-17(32)11-13-18/h2,4,6,8,10-15H,3,5,7,9,16H2,1H3,(H,33,36)

InChI Key

ZMTOYDTZHIYCNY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)CSC4=NC5=C(C6=C(S5)CCCC6)C(=O)N4C7=CC=C(C=C7)Cl

Origin of Product

United States

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